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Compound of Interest

Compound Name: 2-Bromo-4-isopropylpyridine

Cat. No.: B2768714

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-isopropylpyridine has emerged as a critical structural motif and versatile
intermediate in the landscape of modern medicinal chemistry and pharmaceutical
development. Its unique combination of a reactive bromine handle at the 2-position and an
isopropyl group at the 4-position offers medicinal chemists a powerful tool for constructing
complex molecular architectures. The bromine atom serves as a key functional group for
various cross-coupling reactions, while the isopropyl moiety can significantly influence the
pharmacokinetic profile of the final active pharmaceutical ingredient (API), affecting properties
like solubility and metabolic stability. This guide provides a comprehensive overview of the
physicochemical properties, molecular structure, synthesis, and key applications of 2-Bromo-4-
isopropylpyridine, with a focus on its utility in drug discovery.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of a chemical intermediate is
paramount for its effective application in synthesis.

1.1. Molecular Structure and Weight

The core structure consists of a pyridine ring substituted with a bromine atom at the C2 position
and an isopropyl group at the C4 position. This arrangement is crucial for its reactivity profile.
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e Molecular Formula: CsH10BrN[1]
e Molecular Weight: 200.08 g/mol [1]

e CAS Number: 1086381-43-2[1]

Diagram: Molecular Structure of 2-Bromo-4-isopropylpyridine

Caption: 2D structure of 2-Bromo-4-isopropylpyridine.

1.2. Key Physicochemical Data

The following table summarizes essential data for laboratory use.

Property Value Source
Molecular Formula CsH10BrN CookeChem[1]
Molecular Weight 200.08 g/mol CookeChem([1]
CAS Number 1086381-43-2 CookeChem[1]
SMILES CC(C)C1=CC(Br)=NC=C1 BLD Pharm[2]
Storage Conditions Inert atmosphere, 2-8°C BLD Pharm[2]

Synthesis and Reactivity

The synthetic utility of 2-Bromo-4-isopropylpyridine is primarily derived from the reactivity of
the C-Br bond. While specific synthesis routes for this exact molecule are proprietary or less
documented in open literature, analogous compounds like 2-bromopyridines are well-studied.

2.1. General Synthesis of 2-Bromopyridines

A common and established method for synthesizing 2-bromopyridines is through the
diazotization of 2-aminopyridines, known as the Sandmeyer reaction.

Protocol: Diazotization of 2-Aminopyridine

e Dissolution: 2-Aminopyridine is dissolved in aqueous hydrobromic acid (HBr) at a reduced
temperature (0-10°C).
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e Bromination: Elemental bromine is added dropwise to the solution, forming a perbromide
intermediate.

o Diazotization: A solution of sodium nitrite (NaNO:2) is added slowly while maintaining a
temperature at or below 0°C. This step generates the unstable diazonium salt.

o Decomposition: The diazonium salt decomposes, releasing N2 gas and substituting the
amino group with a bromine atom.

o Workup: The reaction is quenched and neutralized with a strong base (e.g., NaOH). The
product is then extracted using an organic solvent (e.g., ether), dried, and purified by
distillation.[3]

Causality: The use of low temperatures is critical to prevent the premature decomposition of the
diazonium salt intermediate, ensuring a higher yield of the desired 2-bromopyridine product.[3]

Core Reactivity and Applications in Drug Discovery

The true value of 2-Bromo-4-isopropylpyridine lies in its application as a versatile building
block in multi-step syntheses. The electron-deficient nature of the pyridine ring, combined with
the excellent leaving group ability of the bromine atom, makes the C2 position highly
susceptible to a variety of synthetic transformations.[4]

3.1. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are
cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and
carbon-heteroatom bonds.[5][6]

Key Cross-Coupling Reactions:

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is
one of the most widely used methods for creating biaryl structures.[6][7]

e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for
synthesizing many drug candidates.
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e Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing
alkynyl moieties.[6]

3.2. The Suzuki-Miyaura Coupling: A Deeper Look

The Suzuki-Miyaura coupling is particularly powerful for its functional group tolerance and
relatively mild reaction conditions.[8] It enables the linkage of the 2-pyridyl core of 2-Bromo-4-
isopropylpyridine to a vast array of aryl and heteroaryl systems.[9]

Diagram: Suzuki-Miyaura Coupling Workflow
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Protocol: General Suzuki-Miyaura Coupling

e Inert Atmosphere: To a flame-dried flask, add 2-Bromo-4-isopropylpyridine (1.0 eq), the
desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and the
palladium catalyst (e.g., Pd(PPhs)4, 0.05 eq) under an inert atmosphere (Argon or Nitrogen).

[5]

e Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).

[5]

o Reaction: Heat the mixture (e.g., to 90°C) and stir for 12-16 hours. Progress is monitored by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

[5]

o Workup and Purification: Upon completion, the reaction is cooled, diluted with an organic
solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried,
concentrated, and the crude product is purified, typically by column chromatography.[5]

Expert Insight: The choice of palladium catalyst, ligand, and base is critical and must be
optimized for each specific substrate pairing. The base activates the boronic acid, facilitating
the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[10][11]

3.3. Role in Pharmaceutical Scaffolds

Pyridine derivatives are prevalent scaffolds in numerous approved drugs and clinical
candidates. The 2-substituted pyridine motif derived from 2-Bromo-4-isopropylpyridine is a
key component in molecules targeting a range of diseases, including cancers and infectious
diseases.[5][6] The isopropyl group at the 4-position can enhance binding affinity to protein
targets by occupying hydrophobic pockets and can improve metabolic stability by sterically
hindering potential sites of metabolism on the pyridine ring.

Safety and Handling

As with all halogenated organic compounds, 2-Bromo-4-isopropylpyridine should be handled
with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat, is mandatory. For specific handling and
disposal information, consult the material safety data sheet (MSDS) provided by the supplier.
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Conclusion

2-Bromo-4-isopropylpyridine is a high-value intermediate for the pharmaceutical and life
sciences industries. Its well-defined reactivity, particularly in robust and versatile palladium-
catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of complex,
biologically active molecules. The strategic placement of the bromine atom and the isopropyl
group offers a dual advantage: a reactive handle for molecular elaboration and a functional
group for tuning pharmacokinetic properties. For drug development professionals, a deep
understanding of this building block's chemistry is essential for accelerating the discovery and
synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2768714#2-bromo-4-isopropylpyridine-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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